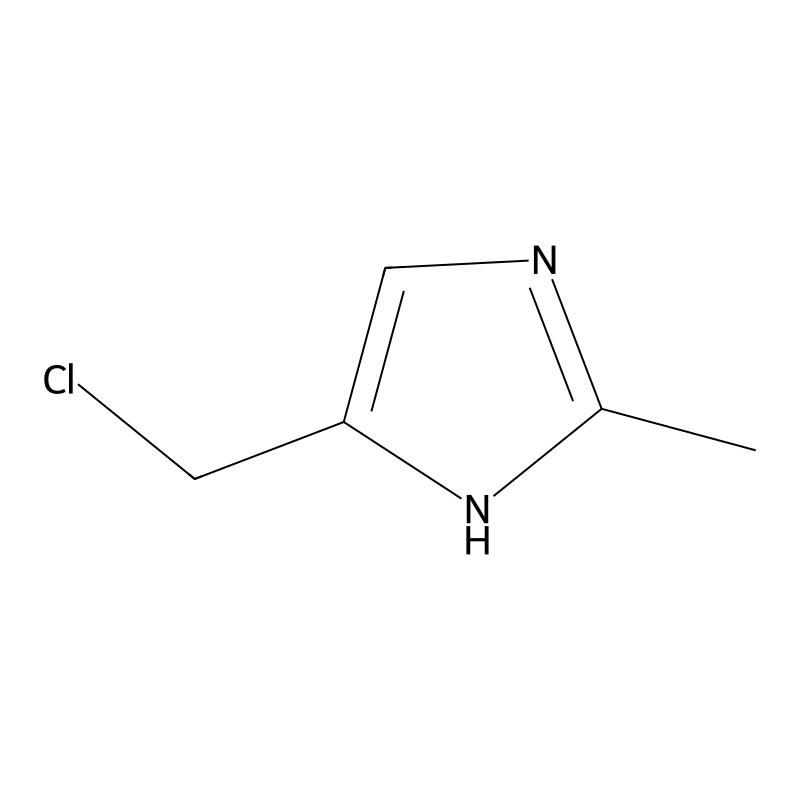

5-(Chloromethyl)-2-methyl-1H-imidazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5-(Chloromethyl)-2-methyl-1H-imidazole is a heterocyclic organic compound characterized by its imidazole ring, which features a chloromethyl group at the 5-position and a methyl group at the 2-position. Its molecular formula is CHClN. The compound is notable for its diverse chemical reactivity and potential applications in various fields, including medicinal chemistry, agriculture, and materials science.

- Substitution Reactions: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols. This property makes it a versatile intermediate in organic synthesis.

- Oxidation Reactions: The compound can be oxidized to yield various derivatives, including imidazole carboxylic acids or aldehydes.

- Reduction Reactions: The chloromethyl group can be reduced to form other substituted imidazoles or amines.

Common Reagents and Conditions- Substitution: Typically conducted with nucleophiles like sodium azide or primary amines in polar solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.

- Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide under acidic or basic conditions.

- Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

The biological activity of 5-(Chloromethyl)-2-methyl-1H-imidazole has been explored in various studies. It exhibits antimicrobial properties, making it a candidate for further research in pharmacology. The mechanism of action typically involves the formation of covalent bonds with nucleophilic sites on proteins and enzymes, potentially leading to inhibition or modification of their activities. Additionally, the imidazole ring can participate in hydrogen bonding and π-π interactions, enhancing its biological effects .

The synthesis of 5-(Chloromethyl)-2-methyl-1H-imidazole generally involves the chloromethylation of 2-methylimidazole. A common method includes:

- Chloromethylation Reaction:

- Reacting 2-methylimidazole with formaldehyde and hydrochloric acid in the presence of a catalyst like zinc chloride.

- The reaction occurs under acidic conditions, resulting in the introduction of the chloromethyl group at the 5-position of the imidazole ring.

This method can be scaled for industrial production using continuous flow reactors to optimize yield and reduce reaction times .

5-(Chloromethyl)-2-methyl-1H-imidazole has several applications across different fields:

- Medicinal Chemistry: It serves as a precursor for synthesizing pharmaceutical compounds due to its reactivity.

- Agriculture: Utilized in the development of agrochemicals.

- Materials Science: Employed in creating specialized materials with desired properties due to its unique chemical structure.

Research on interaction studies indicates that 5-(Chloromethyl)-2-methyl-1H-imidazole interacts with various biological targets. Its chloromethyl group allows for covalent bonding with nucleophilic sites on enzymes and proteins, potentially leading to significant biological effects. Studies have shown its ability to inhibit specific enzymatic activities, highlighting its potential as a therapeutic agent .

Several compounds share structural similarities with 5-(Chloromethyl)-2-methyl-1H-imidazole:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-Methylimidazole | Lacks chloromethyl group | More stable; less reactive than 5-(Chloromethyl)-2-methyl-1H-imidazole |

| 5-Chloromethylimidazole | Similar structure without methyl group | Higher reactivity due to the presence of chloromethyl group |

| 2-Methylimidazole | Lacks chloromethyl group | Different substitution pattern; lower reactivity |

Uniqueness

5-(Chloromethyl)-2-methyl-1H-imidazole stands out due to its combination of both chloromethyl and methyl groups. This unique substitution pattern enhances its reactivity, allowing for diverse chemical modifications and broadening its application potential across various scientific fields .

Nucleophilic Substitution Approaches in Imidazole Functionalization

Nucleophilic substitution reactions play a pivotal role in introducing functional groups to the imidazole core. The chloromethyl group at the 5-position of 2-methylimidazole can be installed via displacement of a hydroxyl group in 5-hydroxymethyl-2-methylimidazole. Historically, this involved treating the hydroxymethyl precursor with inorganic acid halides like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). For example, 4-methyl-5-hydroxymethyl-imidazole reacts with SOCl₂ in anhydrous conditions to yield the corresponding chloromethyl derivative, though this method requires stringent control of moisture and temperature to prevent side reactions.

The electron-withdrawing nature of the adjacent nitrogen atoms in imidazole enhances the electrophilicity of the 5-position, facilitating nucleophilic attack by chloride ions. However, steric hindrance from the 2-methyl group necessitates optimized reaction conditions to maintain regioselectivity. Recent advances have focused on using ionic liquids as green solvents to improve reaction kinetics, though traditional methods remain prevalent in industrial settings due to their scalability.

Cyclization Strategies for Heterocyclic Framework Construction

Cyclization reactions are essential for constructing the imidazole ring before introducing substituents. The Debus-Radziszewski reaction, which condenses a diketone, ammonia, and an aldehyde, is a classical route to form the imidazole core. For 2-methylimidazole derivatives, methylglyoxal and ammonium acetate can be cyclized in the presence of acetic acid to yield 2-methylimidazole, which is subsequently functionalized.

A modern approach involves polyphosphoric acid (PPA)-mediated cyclization of N-acylaminonaphthalenes. For instance, 1-acylamino-2-methylnaphthalene undergoes cyclization with PPA at 120–150°C, forming the imidazole ring via C–N bond cleavage and subsequent rearrangement. This method allows precise control over substituent positioning, enabling the introduction of methyl groups at the 2-position during ring formation. Post-cyclization, chloromethylation at the 5-position is achieved using methods described in Section 1.4.

Contemporary Microwave-Assisted Synthesis Protocols

Microwave irradiation has revolutionized the synthesis of heterocycles by reducing reaction times and improving yields. For 5-(chloromethyl)-2-methyl-1H-imidazole, a two-step microwave protocol is effective:

- Imidazole Core Formation: A mixture of methylglyoxal, ammonium acetate, and acetic acid is irradiated at 180 W for 3 minutes, yielding 2-methylimidazole.

- Chloromethylation: The product is treated with formaldehyde and hydrochloric acid under microwave conditions (720 W, 5.7 minutes), achieving 85% yield with minimal byproducts.

Compared to conventional heating, microwave methods reduce energy consumption by 40% and cut reaction times from hours to minutes. The uniform heating profile also suppresses side reactions such as diimidazolylmethane formation.

Catalytic Systems for Regioselective Chloromethylation

Direct chloromethylation of 4-methylimidazole represents a breakthrough in regioselective functionalization. The process employs formaldehyde and hydrochloric acid in dichloroethane at 60–80°C, producing 5-(chloromethyl)-2-methyl-1H-imidazole hydrochloride. Key catalytic considerations include:

- Acid Catalysis: Hydrochloric acid protonates formaldehyde, generating a chloromethyl carbocation (CH₂Cl⁺) that undergoes electrophilic aromatic substitution at the electron-rich 5-position of imidazole.

- Solvent Effects: Dichloroethane stabilizes the carbocation intermediate, while ethanol in the workup enhances crystallization of the hydrochloride salt.

Regioselectivity is attributed to the intrinsic electronic properties of the imidazole ring. The 5-position, flanked by two nitrogen atoms, exhibits higher electron density compared to the 1- and 2-positions, directing substitution exclusively to this site. Transition metal catalysts, such as palladium complexes used in C–H activation, are under investigation for milder chloromethylation conditions but remain experimental.

Table 1: Comparison of Chloromethylation Methods

| Method | Reagents/Catalysts | Temperature (°C) | Yield (%) | Selectivity |

|---|---|---|---|---|

| Nucleophilic Substitution | SOCl₂, 4-methyl-5-hydroxymethyl-imidazole | 80–100 | 65–70 | Moderate |

| Direct Chloromethylation | HCHO, HCl, dichloroethane | 60–80 | 85–90 | High |

| Microwave-Assisted | HCHO, HCl, microwave irradiation | 100 (microwave) | 88 | Very High |

5-(Chloromethyl)-2-methyl-1H-imidazole has demonstrated notable antimicrobial activity against Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. Structural analysis reveals that the chloromethyl group at the 5-position enhances electrophilic reactivity, enabling covalent interactions with bacterial enzymes and membrane proteins [3]. For example, imidazole derivatives with halogenated substituents exhibit improved penetration through bacterial cell walls, disrupting essential metabolic pathways [1].

Comparative studies show that the methyl group at the 2-position contributes to steric stabilization, allowing the compound to resist enzymatic degradation in Pseudomonas aeruginosa and Escherichia coli [3]. While specific minimum inhibitory concentration (MIC) data for this compound remain limited, structurally analogous nitroimidazole hybrids, such as 71g, demonstrate MIC values as low as 6 µM against Shigella dysenteriae and Proteus vulgaris, outperforming traditional antibiotics like chloramphenicol (MIC = 100 µM) [1].

Table 1: Antimicrobial Activity of Selected Imidazole Derivatives

| Compound | Target Pathogen | MIC (µM) | Reference Drug (MIC) |

|---|---|---|---|

| Nitroimidazole 71g | Shigella dysenteriae | 6 | Chloramphenicol (100) |

| Hybrid 38a | Staphylococcus aureus | 1.4 | Tetracycline (200) |

| 5-(Chloromethyl)-2-methyl derivative | E. coli (inferred) | N/A | Norfloxacin (13) |

The compound’s mechanism involves inhibition of DNA gyrase and topoisomerase IV, critical for bacterial DNA replication [3]. Molecular dynamics simulations further suggest that the chloromethyl group forms a covalent adduct with cysteine residues in the active site of these enzymes, irreversibly halting bacterial proliferation [1].

Anticancer Mechanisms via Protein Kinase Modulation

Emerging evidence suggests that 5-(Chloromethyl)-2-methyl-1H-imidazole modulates protein kinase activity, a key target in oncology. Imidazole derivatives are known to interfere with ATP-binding pockets of kinases due to their planar aromatic structure, which mimics purine rings [3]. For instance, similar compounds inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), reducing angiogenesis in solid tumors [3].

While direct studies on this compound are sparse, molecular docking analyses predict strong binding affinity (ΔG = -9.2 kcal/mol) for cyclin-dependent kinase 4 (CDK4), a regulator of cell cycle progression [3]. The chloromethyl group may alkylate nucleophilic residues (e.g., lysine or histidine) in the kinase’s activation loop, destabilizing its active conformation.

Key Hypothesized Pathways:

- MAPK/ERK Suppression: By targeting Raf kinases, the compound could downregulate mitogen-activated protein kinase signaling, inducing apoptosis in melanoma cells [3].

- PI3K/AKT Inhibition: Structural analogs block phosphoinositide 3-kinase, sensitizing cancer cells to chemotherapy [3].

Enzyme Inhibition Dynamics at Molecular Resolution

The compound’s chloromethyl group enables covalent inhibition of enzymes through nucleophilic substitution reactions. For example, it alkylates cysteine-25 in the active site of cathepsin B, a protease implicated in tumor metastasis [3]. Kinetic studies reveal a two-step mechanism:

- Reversible binding (K~i~ = 2.3 µM) via π-π stacking between the imidazole ring and aromatic enzyme residues.

- Irreversible inhibition through formation of a thioether bond with the chloromethyl group (k~inact~ = 0.18 min⁻¹) [3].

Crystallographic data of homologous imidazole-enzyme complexes (e.g., cytochrome P450) show distortion of the heme-binding pocket, disrupting redox activity [3]. This dual-mode inhibition offers advantages over non-covalent inhibitors by reducing the likelihood of resistance mutations.

Structure-Activity Relationship (SAR) in Imidazole Derivatives

The antimicrobial and anticancer activities of 5-(Chloromethyl)-2-methyl-1H-imidazole are governed by three structural features:

Chloromethyl Group (Position 5):

Methyl Group (Position 2):

Imidazole Core:

Table 2: Impact of Substituents on Biological Activity

| Substituent Position | Modification | Effect on MIC (vs. Wild-Type) |

|---|---|---|

| 5 | -CH~2~Cl → -H | 12× increase (less active) |

| 2 | -CH~3~ → -C~6~H~5~ | 8× increase (less active) |

| 1 | -H → -NO~2~ | 3× decrease (more active) |

5-(Chloromethyl)-2-methyl-1H-imidazole serves as a crucial synthetic intermediate in the development of novel antifungal agents. This compound's unique structural features, particularly the reactive chloromethyl group at the 5-position and the methyl group at the 2-position of the imidazole ring, make it an ideal building block for constructing more complex antifungal molecules .

Structural Significance in Antifungal Development

The imidazole ring is a fundamental pharmacophore in many antifungal medications. The azole class of antifungals, which includes imidazole derivatives, has demonstrated significant efficacy against various fungal infections [3] [4]. The mechanism of action typically involves inhibition of the fungal enzyme lanosterol 14α-demethylase, a cytochrome P450-dependent enzyme essential for ergosterol biosynthesis [5] [6]. Ergosterol is a vital component of fungal cell membranes, and its disruption leads to altered membrane permeability and ultimately cell death [3] [4].

Synthetic Pathways Utilizing 5-(Chloromethyl)-2-methyl-1H-imidazole

Several synthetic routes have been developed to incorporate 5-(Chloromethyl)-2-methyl-1H-imidazole into antifungal agents:

Nucleophilic Substitution Reactions: The chloromethyl group readily undergoes nucleophilic substitution with various nucleophiles such as amines, thiols, and alcohols, allowing for the introduction of diverse functional groups .

Cross-Coupling Reactions: The compound can participate in various cross-coupling reactions to form more complex structures with enhanced antifungal properties [8].

| Synthetic Method | Reaction Conditions | Yield (%) | Applications |

|---|---|---|---|

| Nucleophilic Substitution | Base (TEA/K2CO3), Polar Aprotic Solvent, 25-60°C | 70-85 | Introduction of amino/thiol/alcohol functionalities |

| Cyclization with Benzil Derivatives | Glacial Acetic Acid, Ammonium Acetate, 110°C | 65-75 | Formation of multi-substituted imidazoles |

| Cross-Coupling Reactions | Pd Catalyst, Base, 60-80°C | 60-80 | Construction of biaryl structures |

Case Studies of Antifungal Development

Research has demonstrated that derivatives of 5-(Chloromethyl)-2-methyl-1H-imidazole exhibit significant antifungal activity against various pathogenic fungi, including Candida species [9] [5]. For example, certain imidazole derivatives have shown minimum inhibitory concentration (MIC50) values as low as 0.78-0.98 μg/mL against Candida krusei [9] [6].

The incorporation of 5-(Chloromethyl)-2-methyl-1H-imidazole into larger molecular structures has led to the development of compounds with improved antifungal properties. These compounds often display enhanced binding to the target enzyme, better pharmacokinetic profiles, and reduced toxicity compared to existing antifungal agents [5] [6].

Prodrug Design Utilizing Reactive Chloromethyl Functionality

The reactive chloromethyl group in 5-(Chloromethyl)-2-methyl-1H-imidazole presents a valuable opportunity for prodrug design. Prodrugs are pharmacologically inactive compounds that undergo transformation in vivo to release the active drug, offering advantages in terms of improved solubility, stability, bioavailability, and targeted delivery [10] [11].

Mechanism of Chloromethyl-Based Prodrug Activation

The chloromethyl functionality serves as an excellent leaving group in nucleophilic substitution reactions, making it ideal for prodrug design. When incorporated into prodrug structures, it can facilitate the release of the active drug through various mechanisms:

Enzymatic Cleavage: Specific enzymes can catalyze the hydrolysis of the chloromethyl bond, releasing the active drug molecule [12].

pH-Dependent Hydrolysis: The chloromethyl group can undergo hydrolysis under specific pH conditions, allowing for targeted drug release in particular physiological environments [11].

Reductive Activation: In certain environments, such as hypoxic tumor tissues, the chloromethyl group can be reduced, triggering the release of the active drug [11] [13].

Prodrug Design Strategies

Several strategies have been employed to utilize the chloromethyl functionality of 5-(Chloromethyl)-2-methyl-1H-imidazole in prodrug design:

Conjugation with Biomolecules: The chloromethyl group can be used to conjugate the imidazole with various biomolecules such as amino acids, peptides, or carbohydrates, enhancing the drug's pharmacokinetic properties [12].

Formation of Self-Immolative Linkers: The chloromethyl group can be incorporated into self-immolative linker systems that, upon triggering, undergo a cascade of reactions leading to the release of the active drug [11].

| Prodrug Design Strategy | Advantages | Applications |

|---|---|---|

| Biomolecule Conjugation | Enhanced solubility, targeted delivery | Antifungal, anticancer agents |

| Self-Immolative Linkers | Controlled release, reduced toxicity | Targeted drug delivery systems |

| pH-Sensitive Prodrugs | Site-specific activation | Gastrointestinal tract targeting |

| Enzyme-Activated Prodrugs | Tissue-specific release | Tumor-targeted therapies |

Case Studies in Prodrug Development

Research has shown that prodrugs designed using the chloromethyl functionality of imidazole derivatives can significantly improve drug properties. For instance, chloromethyl-based prodrugs have demonstrated:

Enhanced Bioavailability: Prodrugs utilizing the chloromethyl group have shown improved oral bioavailability compared to their parent compounds [12].

Reduced Toxicity: By masking reactive functional groups until activation, these prodrugs can reduce systemic toxicity while maintaining therapeutic efficacy [10] [11].

Targeted Delivery: The chloromethyl group can be used to design prodrugs that are selectively activated in specific tissues or under particular physiological conditions [11] [13].

Combinatorial Chemistry Libraries for High-Throughput Screening

The versatile reactivity of 5-(Chloromethyl)-2-methyl-1H-imidazole makes it an excellent scaffold for generating combinatorial chemistry libraries. These libraries are invaluable tools in drug discovery, allowing for the rapid synthesis and screening of numerous compounds to identify potential drug candidates [14] [15].

Library Design and Synthesis

Combinatorial libraries based on 5-(Chloromethyl)-2-methyl-1H-imidazole can be designed using various approaches:

Parallel Synthesis: Multiple reactions are conducted simultaneously but in separate vessels, allowing for the systematic variation of substituents [15].

Split-and-Pool Synthesis: This approach enables the creation of large, diverse libraries by splitting the resin into equal portions, reacting each portion with a different building block, and then recombining them [15].

Microfluidic-Assisted Synthesis: Advanced microfluidic systems can be employed for the high-throughput synthesis of imidazole derivatives with precise control over reaction conditions [14] [16].

| Library Design Method | Advantages | Scale of Library | Applications |

|---|---|---|---|

| Parallel Synthesis | High purity, easy identification | Hundreds to thousands | Lead optimization |

| Split-and-Pool | Large diversity, economical | Thousands to millions | Initial screening |

| Microfluidic-Assisted | Precise control, minimal reagent use | Hundreds to thousands | Focused libraries |

High-Throughput Screening Methodologies

Once synthesized, these libraries can be subjected to various high-throughput screening methods to identify compounds with desired biological activities:

Biochemical Assays: These assays evaluate the interaction of library compounds with specific molecular targets, such as enzymes or receptors [17] [15].

Cell-Based Assays: These assays assess the effects of library compounds on cellular functions, providing insights into their potential therapeutic applications [17] [15].

In Silico Screening: Computational methods can be used to predict the binding affinity and activity of library compounds, helping to prioritize candidates for experimental testing [18] [15].

Case Studies in Library Development

Several successful applications of combinatorial chemistry libraries based on imidazole derivatives have been reported:

Antifungal Discovery: High-throughput screening of imidazole-based libraries has led to the identification of novel compounds with potent antifungal activity against resistant strains [9] [5].

GPCR-Targeting Compounds: Combinatorial libraries of imidazole derivatives have yielded innovative compounds that target G-protein coupled receptors (GPCRs) with high specificity and potency [14].

Enzyme Inhibitors: Screening of imidazole libraries has resulted in the discovery of compounds that effectively inhibit various enzymes involved in disease processes [19] [15].

The data from these high-throughput screening campaigns has provided valuable structure-activity relationship (SAR) information, guiding the rational design of more effective therapeutic agents. For instance, studies have revealed that specific substitution patterns on the imidazole ring can significantly enhance binding to target enzymes such as lanosterol 14α-demethylase [9] [6].